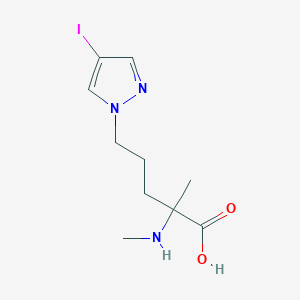
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a synthetic organic compound characterized by the presence of an iodo-substituted pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 4-iodopyrazole with appropriate alkylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted pyrazoles.
科学研究应用
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The iodo group in the pyrazole ring can form strong interactions with target proteins, potentially inhibiting their function. This compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity .
相似化合物的比较
Similar Compounds
1-Methyl-4-iodopyrazole: Another related compound with a methyl group on the pyrazole ring, offering different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an iodo-substituted pyrazole ring and a methylamino-pentanoic acid moiety
属性
分子式 |
C10H16IN3O2 |
|---|---|
分子量 |
337.16 g/mol |
IUPAC 名称 |
5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16) |
InChI 键 |
ROZJNVMNFLBVFN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCN1C=C(C=N1)I)(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


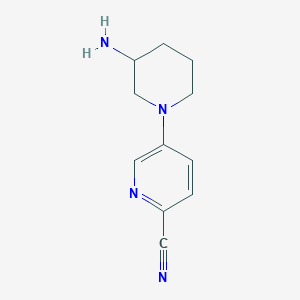
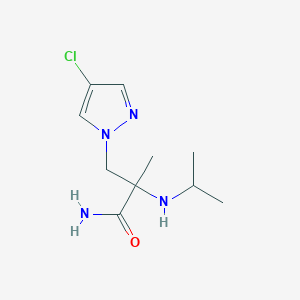

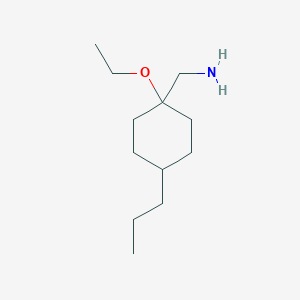
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
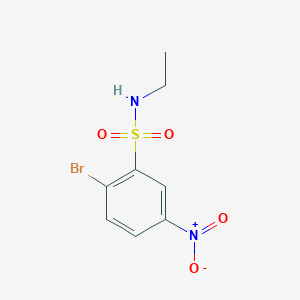
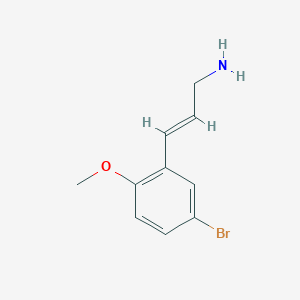
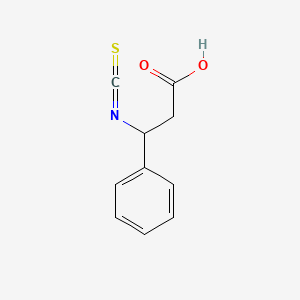
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
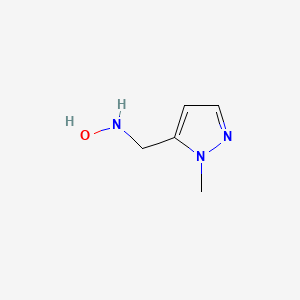
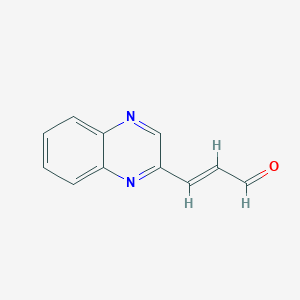
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)
![Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
